molecular formula C20H15BrN2O2S B2873114 3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251629-71-6

3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2873114
CAS No.: 1251629-71-6
M. Wt: 427.32
InChI Key: BABWKOFUNHIGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound characterized by its bromobenzyl and methoxyphenyl groups attached to a thieno[3,2-d]pyrimidin-4(3H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidin-4(3H)-one core. This can be achieved through cyclization reactions involving appropriate precursors such as thiophenes and pyrimidinones.

Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process also includes purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromobenzyl group can be oxidized to form a bromobenzaldehyde or bromobenzoic acid.

  • Reduction: The methoxyphenyl group can be reduced to produce a methoxybenzyl alcohol.

  • Substitution: The thieno[3,2-d]pyrimidin-4(3H)-one core can undergo nucleophilic substitution reactions at the pyrimidinone nitrogen.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Bromobenzaldehyde, Bromobenzoic acid.

  • Reduction: Methoxybenzyl alcohol.

  • Substitution: Substituted pyrimidinones.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions, such as Suzuki-Miyaura coupling, to create biaryls and other valuable compounds.

Biology: In biological research, 3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets can be explored for the treatment of various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors, due to its conjugated system and electronic properties.

Comparison with Similar Compounds

  • 3-Bromobenzyl alcohol: Similar in structure but lacks the thieno[3,2-d]pyrimidin-4(3H)-one core.

  • 4-Methoxybenzyl alcohol: Similar in structure but lacks the bromobenzyl group and the thieno[3,2-d]pyrimidin-4(3H)-one core.

  • Thieno[3,2-d]pyrimidin-4(3H)-one derivatives: Similar core structure but different substituents.

Uniqueness: 3-(3-Bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its combination of bromobenzyl and methoxyphenyl groups attached to the thieno[3,2-d]pyrimidin-4(3H)-one core. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-[(3-bromophenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O2S/c1-25-16-7-5-14(6-8-16)17-11-26-19-18(17)22-12-23(20(19)24)10-13-3-2-4-15(21)9-13/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABWKOFUNHIGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.